molecular formula C10H16N4O2 B2779747 Tert-butyl 2-(azidomethyl)-2,5-dihydropyrrole-1-carboxylate CAS No. 2416229-97-3

Tert-butyl 2-(azidomethyl)-2,5-dihydropyrrole-1-carboxylate

Cat. No.: B2779747
CAS No.: 2416229-97-3
M. Wt: 224.264
InChI Key: OQHUHDUSTXSVAC-UHFFFAOYSA-N
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Description

Tert-butyl 2-(azidomethyl)-2,5-dihydropyrrole-1-carboxylate is a compound that features a tert-butyl group, an azidomethyl group, and a dihydropyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(azidomethyl)-2,5-dihydropyrrole-1-carboxylate typically involves the reaction of a suitable dihydropyrrole precursor with an azidomethylating agent. One common method includes the use of tert-butyl 2-(bromomethyl)-2,5-dihydropyrrole-1-carboxylate, which undergoes nucleophilic substitution with sodium azide to form the desired azide compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(azidomethyl)-2,5-dihydropyrrole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro or other nitrogen-containing functional groups.

    Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The azide group can participate in substitution reactions, such as nucleophilic substitution to form other functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.

    Substitution: Sodium azide is often used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azide group typically yields an amine, while oxidation can produce nitro compounds.

Scientific Research Applications

Tert-butyl 2-(azidomethyl)-2,5-dihydropyrrole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

    Biology: The compound can be used in bioconjugation techniques, where the azide group reacts with alkynes in a click chemistry reaction to label biomolecules.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-(azidomethyl)-2,5-dihydropyrrole-1-carboxylate largely depends on the specific application. In bioconjugation, the azide group participates in a [3+2] cycloaddition reaction with alkynes, forming stable triazole linkages. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(bromomethyl)-2,5-dihydropyrrole-1-carboxylate: A precursor in the synthesis of the azide compound.

    Tert-butyl 2-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate: Another derivative with different functional properties.

    Tert-butyl 2-(aminomethyl)-2,5-dihydropyrrole-1-carboxylate: Formed by the reduction of the azide group.

Uniqueness

Tert-butyl 2-(azidomethyl)-2,5-dihydropyrrole-1-carboxylate is unique due to the presence of the azide group, which imparts specific reactivity, particularly in click chemistry applications. This makes it a valuable compound for bioconjugation and other synthetic applications where high specificity and efficiency are required .

Properties

IUPAC Name

tert-butyl 2-(azidomethyl)-2,5-dihydropyrrole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-6-4-5-8(14)7-12-13-11/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHUHDUSTXSVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC1CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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